molecular formula C21H19F2NO B2655363 2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 400079-43-8

2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

Cat. No. B2655363
CAS RN: 400079-43-8
M. Wt: 339.386
InChI Key: RSFCFZRQLAZGQT-UHFFFAOYSA-N
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Description

“2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol” is a chemical compound with the molecular formula C21H19F2NO . It is a complex organic compound that contains fluorine atoms.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H19F2NO . It contains 21 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each. The exact arrangement of these atoms in the molecule would determine its 3D structure.

Scientific Research Applications

Metal-Mediated Functionalization

The compound has been functionalized through metalation and subsequent carboxylation, indicating its utility in synthesizing new fluorobenzoic acids. This process highlighted the compound's versatility in organic synthesis, particularly in creating fluorinated derivatives for further structural elaboration in medicinal chemistry and materials science (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Glycosyl Donor in Carbohydrate Chemistry

Another research application involves its use as a protected glycosyl donor in carbohydrate chemistry. The compound was part of a design for a protective group, demonstrating its role in the synthesis of complex carbohydrates. This has implications for drug development and understanding biological processes involving carbohydrates (Spjut, Qian, & Elofsson, 2010).

Biotransformation for Benzyl Alcohol Production

The compound and its analogs have been used in biotransformation processes to synthesize benzyl alcohol and its derivatives from bio-based sources. This approach underscores the potential of biocatalysis in producing valuable chemicals from renewable resources, highlighting the environmental and economic benefits of such methods (Liu et al., 2020).

Antibacterial Activity

Research has also explored the antibacterial activities of derivatives of this compound. The synthesis and study of its Schiff base derivatives have shown good bacteriostasis activity against several bacteria, suggesting potential applications in developing new antimicrobial agents (Huang & Tian, 2004).

Protease Sensing

Utilizing the compound in the design of protease-sensitive fluorogenic probes for biomedical research illustrates its utility in developing diagnostic tools and studying protease function in biological systems. These applications are crucial for understanding various diseases and developing targeted therapies (Richard et al., 2008).

properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO/c22-19-10-6-16(7-11-19)14-24-15-21(25,17-4-2-1-3-5-17)18-8-12-20(23)13-9-18/h1-13,24-25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFCFZRQLAZGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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